5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-17-12-4-3-9(5-13(12)18-2)14(16)15-7-11-6-10(15)8-19-11/h3-5,10-11H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMAUWCMOXOQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC3CC2CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane exhibit notable anticancer activities. For instance, derivatives of bicyclic compounds have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that related bicyclic compounds effectively reduced cell viability in glioblastoma cell lines, suggesting the potential use of this compound in cancer therapy .
Antidiabetic Effects
The compound has also been investigated for its antidiabetic properties. Similar structures have shown promise in lowering blood glucose levels and improving insulin sensitivity in animal models.
Case Study:
In an experimental model using Drosophila melanogaster, certain derivatives demonstrated significant reductions in glucose levels, indicating a potential pathway for diabetes treatment .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound and its derivatives. Research suggests that they may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Result Summary |
|---|---|---|---|
| This compound | Anticancer | Glioblastoma Cell Lines | Induced apoptosis; reduced cell viability |
| This compound | Antidiabetic | Drosophila melanogaster | Significantly lowered glucose levels |
| Related Bicyclic Compound | Neuroprotective | In vitro neuronal cultures | Reduced oxidative stress; improved cell survival |
| Related Bicyclic Compound | Antimicrobial | Various bacterial strains | Effective against gram-positive and gram-negative bacteria |
Mechanism of Action
The mechanism of action for 5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors.
Comparison with Similar Compounds
Substitutions at the 5-Position
Analysis: The 3,4-dimethoxybenzoyl group in the target compound may improve solubility compared to the lipophilic imidazolyl-methanone derivative .
Substitutions at the 3-Position
| Compound Name | Substituent | Key Properties | Reference |
|---|---|---|---|
| (1R,3S,4S)-3-(Trifluoromethyl) derivative | Trifluoromethyl | - Electron-withdrawing CF₃ group - Stereochemical specificity (1R,3S,4S) |
Pharmacologically Active Derivatives
Analysis :
The dimethoxybenzoyl group in the target compound may offer distinct hydrogen-bonding interactions compared to the benzimidazolyl group in Compound 106, which shows direct antimalarial efficacy .
Core Modifications: Bridged vs. Non-Bridged Analogues
Analysis: Replacing oxygen with sulfur (4-thia analogue) reduces polarity and may impact target binding kinetics . The methoxy-substituted bicycloheptane () highlights how minor structural changes alter steric and electronic properties.
Biological Activity
5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane, with the CAS number 2034611-02-2, is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H17NO4
- Molecular Weight : 263.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease . The inhibition of AChE can lead to increased acetylcholine levels, enhancing neurotransmission.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anti-proliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest. They modulate pathways involving pro-apoptotic proteins such as Bax and p53 while decreasing anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticholinesterase Activity :
- Cytotoxicity Against Cancer Cells :
- In Vivo Studies :
Data Summary Table
Q & A
Basic: What synthetic strategies are optimal for preparing 5-(3,4-dimethoxybenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane, and how can reaction yields be maximized?
Methodological Answer:
The synthesis of bicyclic compounds like this typically involves multi-step routes. Key steps include:
- Cyclization : Formation of the bicyclic core via intramolecular cycloaddition or ring-closing metathesis.
- Functionalization : Introduction of the 3,4-dimethoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions .
- Optimization : Use of protecting groups (e.g., tert-butyl or benzyl esters) to prevent side reactions. For example, sodium methoxide (NaOMe) in methanol under reflux can facilitate deprotection without degrading the bicyclic framework .
- Yield Enhancement : Reaction monitoring via TLC or HPLC, and purification via flash chromatography (e.g., 30–50% ethyl acetate in petroleum ether) .
Basic: How can the stereochemistry and structural integrity of this compound be validated experimentally?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for OCH) and the bicyclic framework (distinct coupling constants for bridgehead protons) .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the bicyclic system. For example, (1S,4S) configurations in similar derivatives were confirmed via single-crystal analysis .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) and detects fragmentation patterns unique to the benzoyl-substituted bicyclic structure .
Basic: What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., using H-epibatidine for nicotinic acetylcholine receptors) to assess affinity. Structural analogs have shown sub-micromolar binding to neuropharmacological targets .
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using protocols adapted from similar bicyclic derivatives. IC values can guide structure-activity relationship (SAR) studies .
- Cellular Toxicity : MTT assays in HEK-293 or SH-SY5Y cells to establish safe concentration ranges (typically 1–100 µM) .
Advanced: How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Methodological Answer:
- Chiral Catalysts : Use of organocatalysts (e.g., L-proline) or metal-ligand complexes (e.g., Ru-BINAP) in asymmetric cycloadditions to control stereochemistry .
- Dynamic Kinetic Resolution : Simultaneous racemization and selective crystallization of one enantiomer during synthesis, as demonstrated for (1S,4S)-configured analogs .
- Chiral HPLC : Post-synthetic separation using columns like Chiralpak AD-H (hexane:isopropanol gradients) to isolate >99% enantiomeric excess (ee) .
Advanced: What computational and experimental approaches elucidate its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding to receptor pockets (e.g., nicotinic receptors). Docking scores correlate with experimental IC values .
- Site-Directed Mutagenesis : Identify critical residues in target receptors. For example, mutating α4β2 nAChR subunits can validate binding hypotheses .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) to quantify affinity (K) .
Advanced: How do solvent polarity and pH affect the compound’s stability during storage and biological assays?
Methodological Answer:
- Degradation Studies : Accelerated stability testing via HPLC under varied conditions (pH 2–10, 25–40°C). Bicyclic esters are prone to hydrolysis in acidic/basic media, requiring neutral buffers for storage .
- Solvent Selection : Use aprotic solvents (e.g., DMSO) for stock solutions to prevent nucleophilic attack on the ester moiety.
- Kinetic Analysis : Pseudo-first-order rate constants (k) derived from degradation profiles inform shelf-life predictions .
Advanced: How can contradictory data on receptor selectivity between studies be resolved?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC values) and adjust for variables like assay temperature or cell line differences .
- Orthogonal Assays : Validate selectivity via electrophysiology (e.g., patch-clamp for ion channels) alongside binding assays to confirm functional activity .
- Structural Modifications : Introduce substituents (e.g., halogenation at the benzoyl ring) to probe steric/electronic effects on selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
